molecular formula C7H8F2O2 B2610744 4,4-Difluorocyclohexene-1-carboxylic acid CAS No. 1379194-22-5

4,4-Difluorocyclohexene-1-carboxylic acid

Cat. No.: B2610744
CAS No.: 1379194-22-5
M. Wt: 162.136
InChI Key: DZUZIKGCIQPEFC-UHFFFAOYSA-N
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Description

4,4-Difluorocyclohexene-1-carboxylic acid is a fluorinated cyclohexene derivative characterized by a carboxylic acid functional group at position 1 and two fluorine atoms at the 4,4-positions of the cyclohexene ring. This compound combines the electronic effects of fluorine substitution with the structural rigidity of the cyclohexene framework, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

4,4-difluorocyclohexene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O2/c8-7(9)3-1-5(2-4-7)6(10)11/h1H,2-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUZIKGCIQPEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluorocyclohexene-1-carboxylic acid typically involves the fluorination of cyclohexene derivatives. One common method includes the reaction of cyclohexene with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms. The resulting difluorocyclohexene intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base like sodium hydride to yield the final product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluorocyclohexene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluorocyclohexene-1,2-dicarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products:

    Oxidation: Difluorocyclohexene-1,2-dicarboxylic acid

    Reduction: Difluorocyclohexene-1-methanol, difluorocyclohexene-1-aldehyde

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used

Scientific Research Applications

Synthesis of Antibiotics

One of the primary applications of 4,4-difluorocyclohexene-1-carboxylic acid is its role as an intermediate in the synthesis of macrolide antibiotics. These antibiotics are crucial in treating various bacterial infections due to their broad-spectrum activity.

Antiviral Activity

Recent studies have highlighted the potential of this compound as a precursor for antiviral agents. Notably, it has been incorporated into the design of inhibitors targeting the SARS-CoV-2 3CL protease, which is essential for viral replication. A structure-guided design approach led to the synthesis of compounds that demonstrated significant inhibition against this protease, showcasing the compound's potential in combating viral infections such as COVID-19 and MERS-CoV .

Case Study 1: Antiviral Inhibitors

In a study published by researchers investigating SARS-CoV-2 inhibitors, this compound was utilized to synthesize a series of dipeptidyl compounds that exhibited promising antiviral activity. The study demonstrated that these compounds could improve survival rates in murine models infected with MERS-CoV, indicating a potential pathway for developing effective antiviral therapies .

Case Study 2: Macrolide Antibiotic Synthesis

Another significant application involves using this compound in synthesizing specific macrolide antibiotics. The synthesis pathway typically involves several steps, starting from various precursors leading to the formation of complex antibiotic structures. The ability to introduce fluorine atoms strategically enhances the biological activity and stability of these antibiotics .

Mechanism of Action

The mechanism by which 4,4-Difluorocyclohexene-1-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. This can lead to inhibition or activation of biological pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
4,4-Difluorocyclohexene-1-carboxylic acid Not provided C₇H₈F₂O₂ ~178.14* Double bond, -COOH Reactive intermediate, polymers
1-Amino-4,4-difluorocyclohexane-1-carboxylic acid HCl 1430854-20-8 C₇H₁₂ClF₂NO₂ 215.63 -NH₂, HCl salt Peptide mimetics, drug synthesis
4,4-Difluoro-1-methoxycyclohexane-1-carboxylic acid 1447942-28-0 C₈H₁₂F₂O₃ ~194.18* -OCH₃ Agrochemicals, coatings
4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid 1389313-41-0 C₈H₁₂F₂O₂ ~190.18* -CH₃ Lipophilic drug candidates

*Calculated based on molecular formula.

Reactivity and Physicochemical Properties

  • Electronic Effects: Fluorine atoms withdraw electron density, stabilizing the carboxylic acid group and influencing pKa (estimated ~2.5–3.5 for the target compound, lower than non-fluorinated analogs).
  • Double Bond Reactivity : The cyclohexene double bond in the target compound enables Diels-Alder reactions or hydrogenation, unlike saturated derivatives .
  • Solubility : The hydrochloride salt derivative (CAS 1430854-20-8) exhibits higher aqueous solubility due to ionic character, whereas methyl/methoxy analogs prioritize organic solvent compatibility .

Biological Activity

4,4-Difluorocyclohexene-1-carboxylic acid is a synthetic compound characterized by its unique cyclohexene structure with two fluorine substituents and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C7H10F2O2
  • Molecular Weight : 164.15 g/mol
  • Structure : The presence of fluorine atoms enhances lipophilicity, which facilitates penetration through biological membranes. The carboxylic acid group allows for hydrogen bonding with biomolecules, potentially influencing their activity and function.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets. The compound's lipophilicity enables it to cross cellular membranes effectively. Once inside the cell, the carboxylic acid moiety can interact with proteins through hydrogen bonding, potentially modulating their functions.

Table 1: Biological Activity Overview

Activity TypeObservationsReference
Anticancer ActivityInhibits tumor cell viability in breast cancer lines (MDA-MB-231)
STAT3 InhibitionInhibits constitutive phosphorylation of STAT3 in human cell lines
LipophilicityEnhanced membrane penetration due to fluorine substituents
ToxicityNo chronic adverse effects noted in animal studies

Case Studies

  • Anticancer Potential :
    A study investigated the efficacy of this compound as a STAT3 inhibitor. The compound demonstrated significant inhibition of tumor cell growth in human breast cancer cell lines (MDA-MB-231 and MDA-MB-468) that exhibit constitutive STAT3 activation. Treatment with concentrations less than 10 μM resulted in preferential effects against these tumor cells compared to non-tumorigenic cells (MCF-7) .
  • Mechanistic Insights :
    Research highlighted that the compound's mechanism involves blocking STAT3 phosphorylation, which is crucial for tumor cell survival and proliferation. This inhibition was associated with reduced colony formation and migration capabilities of cancer cells, indicating potential therapeutic applications in oncology .
  • Physicochemical Properties :
    The physicochemical properties of the compound were assessed to understand its bioavailability better. The compound exhibited improved solubility and metabolic stability compared to other analogs, which may enhance its therapeutic efficacy .

Safety Profile

According to safety data sheets and toxicological assessments, long-term exposure to this compound is not expected to produce chronic health effects. It does not exhibit mutagenic or endocrine-disrupting properties based on current literature .

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